molecular formula C23H25N3O6 B10870902 methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10870902
M. Wt: 439.5 g/mol
InChI Key: SCQIDSIFEHCCLI-UHFFFAOYSA-N
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Description

    Methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate: is a complex organic compound with a fascinating structure.

  • It belongs to the class of pyrazolone derivatives and exhibits interesting chemical properties.
  • Preparation Methods

      Synthetic Routes:

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  • Chemical Reactions Analysis

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  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember, this compound’s potential applications and mechanisms are still being explored, so further research is essential

    Biological Activity

    Methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex pyrazole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

    Chemical Structure and Properties

    The compound features a pyrazole ring substituted with various functional groups, including methoxy and dimethoxy phenyl groups. The presence of these substituents is crucial for its biological activity, influencing interactions with biological targets.

    1. Anti-inflammatory Activity

    Pyrazole derivatives are well-known for their anti-inflammatory properties. This compound may exhibit similar effects through inhibition of cyclooxygenase enzymes (COX), particularly COX-II. Studies have shown that certain pyrazole compounds can selectively inhibit COX-II with IC50 values in the low micromolar range . For instance, a related compound demonstrated an IC50 of 0.011 μM against COX-II, indicating significant anti-inflammatory potential .

    2. Antinociceptive Effects

    The analgesic properties of pyrazole derivatives have been documented in various studies. This compound may act through modulation of pain pathways, potentially involving the inhibition of inflammatory mediators such as prostaglandins and cytokines .

    3. Anticancer Activity

    Recent research has highlighted the anticancer potential of pyrazole derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, several pyrazole analogs have shown promising results in targeting specific cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .

    The biological activity of this compound can be attributed to its ability to interact with various biological targets:

    Enzyme Inhibition

    The compound may inhibit key enzymes involved in inflammatory processes and cancer progression. For instance:

    • Cyclooxygenase (COX) : Inhibition leads to reduced synthesis of pro-inflammatory prostaglandins.
    • Acetylcholinesterase (AChE) : Some pyrazole derivatives have shown AChE inhibitory activity, which could be relevant for neurodegenerative diseases .

    Receptor Interaction

    Pyrazole derivatives can also interact with various receptors:

    • Estrogen Receptors : Some studies suggest that certain pyrazoles may act as ligands for estrogen receptors, influencing hormonal signaling pathways .

    Case Studies and Research Findings

    Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

    StudyFocusKey Findings
    Turkan et al. (2018)Enzyme InhibitionIdentified strong AChE inhibitors among pyrazole derivatives (IC50 = 66.37 nM)
    Eren et al. (2023)COX-II InhibitionReported potent COX-II inhibitors with IC50 values as low as 0.011 μM
    Tripathi et al. (2018)MAO-A InteractionHighlighted interactions between pyrazole derivatives and MAO-A amino acid residues

    Properties

    Molecular Formula

    C23H25N3O6

    Molecular Weight

    439.5 g/mol

    IUPAC Name

    methyl 2-[4-[N-(2,3-dimethoxyphenyl)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate

    InChI

    InChI=1S/C23H25N3O6/c1-14(24-17-7-6-8-19(30-3)22(17)32-5)21-18(13-20(27)31-4)25-26(23(21)28)15-9-11-16(29-2)12-10-15/h6-12,25H,13H2,1-5H3

    InChI Key

    SCQIDSIFEHCCLI-UHFFFAOYSA-N

    Canonical SMILES

    CC(=NC1=C(C(=CC=C1)OC)OC)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

    Origin of Product

    United States

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